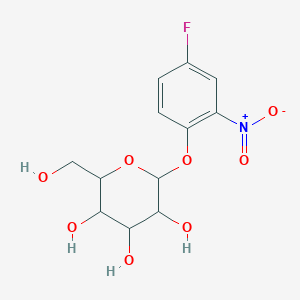

4-Fluoro-2-nitrophenyl beta-d-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

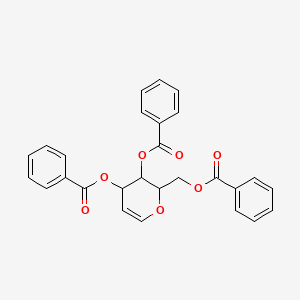

4-Fluoro-2-nitrophenyl β-D-galactopyranoside (PFONPG) is a novel prototype NMR-sensitive molecule. It plays a crucial role as a reporter molecule for assessing gene transfection. Specifically, it serves as an indicator of β-galactosidase (β-gal) activity, which is the product of the lacZ gene. Gene therapy, with its potential to treat various diseases, benefits from noninvasive techniques that allow us to evaluate gene expression spatially and over time .

準備方法

Synthetic Routes:: The synthesis of PFONPG involves the coupling of 2-fluoro-4-nitrophenol with β-D-galactopyranoside. The fluorine substitution at the 4-position enhances its NMR sensitivity.

Reaction Conditions:: The reaction typically occurs under mild conditions, with appropriate protecting groups to ensure regioselectivity. Detailed synthetic routes are available in the literature.

Industrial Production:: While PFONPG is primarily used as a research tool, its industrial-scale production is not common due to its specialized application.

化学反応の分析

Reactivity:: PFONPG undergoes hydrolysis catalyzed by β-galactosidase. The enzyme cleaves the glycosidic bond, liberating the aglycone (2-fluoro-4-nitrophenol) and galactose.

Common Reagents and Conditions::β-Galactosidase: The enzyme responsible for PFONPG hydrolysis.

pH Sensitivity: The color change and NMR shift depend on pH.

19F NMR Spectroscopy: Used to monitor the reaction.

Major Products:: The primary products are 2-fluoro-4-nitrophenol and galactose.

科学的研究の応用

PFONPG finds applications in:

Gene Expression Studies: Assessing lacZ gene activity in vivo.

Noninvasive Imaging: NMR-based imaging of β-galactosidase activity.

pH Determinations: Direct pH measurements at the site of enzyme action.

作用機序

PFONPG’s mechanism involves β-galactosidase-mediated hydrolysis. The liberated aglycone and galactose serve as indicators of gene expression.

類似化合物との比較

PFONPG belongs to a class of fluoroaryl-β-D-galactopyranosides. Similar compounds include 2-fluoro-4-nitrophenol-β-D-galactopyranoside (OFPNPG) and 2-nitrophenyl β-D-galactopyranoside (ONPG) .

特性

IUPAC Name |

2-(4-fluoro-2-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO8/c13-5-1-2-7(6(3-5)14(19)20)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZQJSCONGIOHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid](/img/structure/B12105400.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)

![4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B12105408.png)

![N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide](/img/structure/B12105422.png)

![[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride](/img/structure/B12105434.png)

![(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hcl](/img/structure/B12105446.png)

![6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12105450.png)